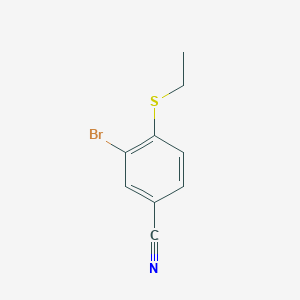

3-Bromo-4-(ethylsulfanyl)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-ethylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXXSMMUPRJDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Overview: The Rationale for Nucleophilic Aromatic Substitution (SNAr)

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(ethylsulfanyl)benzonitrile

This document provides a comprehensive scientific and technical guide for the synthesis of this compound, a key intermediate for pharmaceutical and materials science research. It is intended for an audience of researchers, chemists, and drug development professionals. This guide eschews a rigid template in favor of a logical, in-depth exploration of the synthetic strategy, grounded in mechanistic principles and validated experimental protocols.

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the electronic characteristics of the chosen precursor, 3-bromo-4-fluorobenzonitrile.

The benzonitrile ring is rendered electron-deficient by the potent electron-withdrawing nature of the nitrile group (-C≡N). This effect is most pronounced at the ortho and para positions, creating electrophilic carbon centers susceptible to nucleophilic attack. In our selected precursor, the fluorine atom occupies the para position relative to the nitrile group, making it an ideal target for substitution. The ethanethiolate anion (CH₃CH₂S⁻), a strong sulfur-based nucleophile, is employed to displace the fluoride leaving group, forming the desired thioether linkage.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism .[1] Unlike SN1 or SN2 reactions, this pathway involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

-

Nucleophilic Addition (Rate-Determining Step): The ethanethiolate anion attacks the carbon atom bearing the fluorine leaving group. This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitrile group.[2] This stabilization is key to lowering the activation energy of this initial, rate-determining step.[2]

-

Elimination: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled, yielding the final product.

A critical aspect of this strategy is the choice of leaving group. In SNAr reactions, the reactivity order is F > Cl > Br > I.[2][3] This is contrary to leaving group ability in SN1/SN2 reactions and is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon center more electrophilic and thus more susceptible to the initial attack.[4]

Detailed Step-by-Step Protocol

-

Safety: Conduct the entire procedure in a well-ventilated fume hood due to the stench and flammability of ethanethiol. All glassware should be thoroughly dried before use.

-

Nucleophile Preparation: To a stirred solution of ethanethiol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the suspension at this temperature for 30 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of sodium ethanethiolate.

-

Reaction: Add a solution of 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the prepared nucleophile solution at 0 °C.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid or oil.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₈BrNS |

| Molecular Weight | 242.14 g/mol |

| Appearance | Expected to be a white to pale yellow solid or oil |

| ¹H NMR | Expect signals for the ethyl group (triplet and quartet) and aromatic protons. |

| ¹³C NMR | Expect distinct signals for the nitrile carbon, aromatic carbons, and ethyl carbons. |

| IR Spectroscopy | Expect a sharp absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (-C≡N) stretch. |

| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine. |

Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethanethiol: Extremely foul-smelling (stench), flammable, and toxic. All manipulations must be performed in a fume hood. Glassware should be decontaminated with bleach solution before removal from the hood. [5]* Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and add to solvents cautiously.

-

Solvents (DMF): Dimethylformamide is a combustible liquid and a potential irritant. Avoid inhalation and skin contact.

This guide outlines a robust and mechanistically sound pathway for the synthesis of this compound. By understanding the underlying principles of Nucleophilic Aromatic Substitution, researchers can effectively and safely produce this valuable chemical intermediate.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com. [Link]

-

PubChem. (n.d.). 4-(ethylsulfanyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

-

Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4. [Link]

-

Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

PubChem. (n.d.). 3-Bromo-4-formylbenzonitrile. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]

-

UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. University College London. [Link]

-

Organic Syntheses. (n.d.). Procedure 4. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-(ethylsulfanyl)benzonitrile

This technical guide provides a comprehensive overview of the physical properties, synthesis, spectral characteristics, and safe handling of 3-Bromo-4-(ethylsulfanyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate its application in research and development.

Introduction and Molecular Overview

This compound, with the CAS number 1245646-03-6, is a substituted aromatic nitrile. Its structure incorporates a benzonitrile core, a bromine atom, and an ethylthio group. This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group is a common pharmacophore and can participate in various chemical transformations.[1] The thioether linkage is also found in numerous biologically active molecules, and the aryl bromide moiety provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. While this specific molecule is not extensively documented in public literature, its properties and reactivity can be inferred from well-understood principles of organic chemistry and data from analogous compounds.

Physicochemical Properties

| Property | Predicted/Calculated Value | Notes |

| Molecular Formula | C₉H₈BrNS | - |

| Molecular Weight | 242.14 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white solid | Predicted based on similar benzonitrile derivatives. |

| Melting Point | Not available | Likely to be a solid at room temperature. For comparison, 4-bromobenzonitrile has a melting point of 110-115 °C. |

| Boiling Point | > 250 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. For comparison, 4-bromobenzonitrile has a boiling point of 235-237 °C. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); Insoluble in water. | Predicted based on the nonpolar aromatic ring and ethyl group, and the polar nitrile and thioether groups. |

| Density | ~1.5 g/cm³ (Predicted) | Estimated based on related brominated aromatic compounds. |

Synthesis and Purification

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient starting material is 3-bromo-4-fluorobenzonitrile, as the fluorine atom is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.[3] The nitrile group provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of 3-bromo-4-fluorobenzonitrile with sodium ethanethiolate, which can be generated in situ from ethanethiol and a suitable base.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromo-4-fluorobenzonitrile

-

Ethanethiol (EtSH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: To a stirred solution of ethanethiol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise. The addition of NaH to ethanethiol deprotonates the thiol to form the more nucleophilic sodium ethanethiolate. This is an exothermic reaction and should be performed with caution. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium ethanethiolate, add a solution of 3-bromo-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x). The organic layers are combined.

-

Purification: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectral Analysis

The following spectral data are predicted based on the structure of this compound and known spectral data for similar compounds.[4][5][6]

| Spectral Data | Predicted Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The ethyl group will show a quartet for the -CH₂- protons around δ 2.8-3.2 ppm and a triplet for the -CH₃ protons around δ 1.2-1.5 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-140 ppm. The nitrile carbon will be observed around δ 115-120 ppm. The carbon of the -CH₂- group will be around δ 25-35 ppm, and the -CH₃ carbon will be around δ 10-20 ppm. |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹, and for the ethyl group just below 3000 cm⁻¹. C-S stretching may be observed in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 241 and 243. Fragmentation may involve the loss of the ethyl group. |

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. The primary reactive sites are the aryl bromide and the nitrile group. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical modification. The thioether is generally stable but can be oxidized to the corresponding sulfoxide or sulfone under appropriate conditions.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a novel research chemical. Organobromine compounds can have varying levels of toxicity, and some are known to be alkylating agents or hormone disruptors.[7][8] Aromatic nitriles should also be handled with caution.[9][10]

Caption: Key safety considerations for handling this compound.

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Potential Applications and Research Directions

The structural features of this compound make it an attractive candidate for several areas of research:

-

Medicinal Chemistry: As a building block, it can be used to synthesize a variety of more complex molecules for screening as potential therapeutic agents. The benzonitrile moiety is present in a number of approved drugs.[1]

-

Agrochemicals: Substituted benzonitriles are also found in some herbicides and pesticides.

-

Materials Science: The aromatic core and reactive handles could be utilized in the synthesis of novel organic electronic materials or polymers with specific properties.

Further research is needed to fully characterize this compound and explore its potential in these and other applications.

References

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Retrieved February 14, 2026, from [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved February 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved February 14, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved February 14, 2026, from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 14, 2026, from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 14, 2026, from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 14, 2026, from [Link]

-

NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved February 14, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-4-formylbenzonitrile (C8H4BrNO). Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved February 14, 2026, from [Link]_

-

PubChem. (n.d.). 3-Bromo-4-nitrobenzonitrile. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-formylbenzonitrile. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved February 14, 2026, from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. 3-Bromo-4-methylbenzonitrile | C8H6BrN | CID 14004840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR [m.chemicalbook.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Deep Dive: 3-Bromo-4-(ethylsulfanyl)benzonitrile

A Strategic Linchpin in Medicinal Chemistry & Agrochemical Synthesis[1]

CAS Registry Number: 1545916-23-1 Formula: C₉H₈BrNS Molecular Weight: 242.13 g/mol [1][2]

Executive Summary

3-Bromo-4-(ethylsulfanyl)benzonitrile is a high-value, bifunctional aromatic intermediate.[1][2] Its structural utility lies in its orthogonal reactivity : it possesses a halogen handle (Bromine) for metal-catalyzed cross-coupling, a thioether moiety (-SEt) capable of oxidation or displacement, and a nitrile group (-CN) serving as a precursor to carboxylic acids, amines, or heterocycles.[1][2]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in drug discovery, specifically for researchers targeting kinase inhibitors and GPCR modulators where diaryl sulfide/sulfone motifs are prevalent.[2]

Physicochemical Profile

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Coloration often due to trace disulfide impurities.[1][2] |

| Melting Point | 65–70 °C (Predicted) | Low melting point requires careful handling during vacuum drying to avoid sublimation. |

| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point makes GC analysis feasible but HPLC is preferred.[2] |

| LogP | ~3.4 | Lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.[2] |

| Solubility | DMSO, DMF, Chloroform, DCM | Sparingly soluble in water; practically insoluble in hexanes.[2] |

| Electronic Character | Electron-deficient ring | The nitrile and bromine withdraw electron density, activating the ring for further nucleophilic attacks if forcing conditions are used.[2] |

Synthesis Protocols

The synthesis of this compound is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This route is preferred over direct bromination of 4-(ethylthio)benzonitrile due to superior regiocontrol.[1]

Protocol A: Regioselective SₙAr (Recommended)

Reaction Logic: Fluorine is a superior leaving group to bromine in SₙAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.[2] This allows for the selective displacement of fluorine by the thiol nucleophile without disturbing the bromine atom.[2]

Reagents:

-

Substrate: 3-Bromo-4-fluorobenzonitrile [CAS: 89891-69-0][1][2]

-

Nucleophile: Sodium ethanethiolate (NaSEt) OR Ethanethiol (EtSH) +

[1]

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck flask with 3-Bromo-4-fluorobenzonitrile (1.0 eq) and anhydrous

(1.5 eq) under an inert atmosphere ( -

Solvation: Add anhydrous DMF (5 mL per mmol substrate). Stir to create a suspension.

-

Addition: Cool the mixture to 0°C. Add Ethanethiol (1.1 eq) dropwise. Caution: EtSH is highly volatile and malodorous.[2] Use a bleach trap.[2]

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.[2]

-

Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

, and concentrate.[2] Recrystallize from Ethanol/Heptane if necessary.[2]

Protocol B: Bromination (Alternative)

Substrate: 4-(Ethylthio)benzonitrile.[1] Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1] Challenge: While the thioether is ortho/para directing, the nitrile is meta directing. Position 3 is ortho to the thioether and meta to the nitrile, making this electronic synergy favorable.[2] However, over-bromination or oxidation of the sulfur by NBS can occur.[2]

Critical Reactivity & Applications

The "Linchpin" Strategy

This molecule serves as a divergence point.[2] The Bromine allows for carbon-carbon bond formation, while the Sulfur can be modified after the coupling, preventing catalyst poisoning.[2]

Functional Group Transformations[2]

-

Suzuki-Miyaura Coupling (C-C Bond Formation):

-

Thioether Oxidation (Sulfone Synthesis):

-

Nitrile Hydrolysis:

Visualizing the Chemical Space

The following diagram illustrates the synthesis and downstream utility of the molecule.

Figure 1: Synthesis workflow and divergent application pathways for this compound.

Safety & Handling (E-E-A-T Protocol)

-

Thioether Odor Control: Ethanethiol and the product have low odor thresholds.[2] All glassware must be treated with a dilute bleach (sodium hypochlorite) solution before removal from the fume hood to oxidize residual thiols into odorless sulfonates.[2]

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[2] Avoid contact with strong acids unless in a controlled hydrolysis setup.[2]

-

Skin Sensitization: Benzonitriles are potential skin sensitizers.[2] Double-gloving (Nitrile) is mandatory.[1]

References

-

Bio-Fount. (n.d.). This compound Product Entry (CAS 1545916-23-1).[1] Retrieved from [1]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. (Precursor Synthesis).[1][3][5] Retrieved from

-

GuideChem. (n.d.). 4-Bromo-3-fluorobenzonitrile Synthesis and Applications. (Analogous Chemistry). Retrieved from [1]

-

PubChem. (2025). 3-Bromo-4-hydroxybenzonitrile (Related Scaffold Data). National Library of Medicine.[2] Retrieved from [1]

Sources

3-Bromo-4-(ethylsulfanyl)benzonitrile: A Strategic Bifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1545916-23-1) is a high-value halogenated benzonitrile derivative characterized by orthogonal reactivity.[1] Its structure features a nitrile core with a bromine atom at the meta position (C3) and an ethylthio group at the para position (C4).[1] This specific substitution pattern makes it a critical "linchpin" scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , URAT1 inhibitors (gout therapeutics), and Kinase inhibitors .[1]

The molecule's utility stems from its ability to undergo sequential, selective functionalization: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ethylthio group can be oxidized to a sulfone (leaving group) or maintained as a pharmacophore.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-Bromo-4-ethylthiobenzonitrile |

| CAS Number | 1545916-23-1 |

| Molecular Formula | C₉H₈BrNS |

| Molecular Weight | 242.14 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical range for this class) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Reactivity Profile | Electrophilic at C3 (Pd-catalyzed coupling); Nucleophilic at S (oxidation); Electrophilic at C4 (S_NAr after oxidation) |

Discovery and Historical Context

Evolution of Benzonitrile Scaffolds

The historical significance of this compound lies in the evolution of NNRTIs (like Etravirine and Rilpivirine) and URAT1 inhibitors (like Lesinurad).[1] Early generation inhibitors relied on simple benzonitrile cores.[1] However, researchers discovered that introducing a thioether or ether linkage at the para position, combined with a bulky halogen or aryl group at the meta position, significantly improved potency against resistant viral strains and metabolic stability.

The "Orthogonal" Breakthrough

The discovery of this specific intermediate addressed a synthetic bottleneck: how to introduce two different aryl/heteroaryl systems onto a benzene ring with precise regiocontrol.

-

Traditional Route: Electrophilic bromination of 4-(ethylthio)benzonitrile often yields mixtures of isomers (C2 vs C3).[1]

-

Optimized Route (Current): Nucleophilic aromatic substitution (

) of 3-bromo-4-fluorobenzonitrile ensures 100% regioselectivity, establishing this compound as a standard building block for complex library synthesis.[1]

Synthesis & Manufacturing Protocols

The most robust industrial synthesis utilizes a regioselective

Protocol: Regioselective Thioalkylation

Objective: Synthesize this compound from 3-bromo-4-fluorobenzonitrile.

Reagents:

-

Precursor: 3-Bromo-4-fluorobenzonitrile (1.0 equiv)[1]

-

Nucleophile: Sodium ethanethiolate (NaSEt) (1.1 equiv) OR Ethanethiol + K₂CO₃[1]

-

Solvent: DMF or DMSO (Anhydrous)[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: Charge a dry reaction vessel with 3-bromo-4-fluorobenzonitrile dissolved in anhydrous DMF (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Slowly add Sodium ethanethiolate (solid or solution) over 30 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Quench: Pour the reaction mixture into ice-water (5x volume). The product will precipitate as a solid.[1][3]

-

Isolation: Filter the solid, wash with water to remove fluoride salts, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Yield: Typically 85–95%.

Mechanistic Pathway Diagram (DOT)[1]

Strategic Applications in Drug Discovery

This scaffold is unique because it allows for Divergent Synthesis . Researchers can choose which "handle" (Br or SEt) to manipulate first, depending on the target pharmacology.

Pathway A: The "Kinase" Route (C3 Coupling)

For kinase inhibitors, the C3-Bromine is often coupled to a heteroaryl group (e.g., Pyrazole, Pyridine) to engage the hinge region of the kinase ATP-binding pocket.[1]

-

Reaction: Suzuki-Miyaura Coupling.[1]

-

Partner: Aryl Boronic Acid.[1]

-

Outcome: The ethylthio group remains intact, serving as a hydrophobic anchor or being oxidized later to interact with the "Gatekeeper" residue.

Pathway B: The "Metabolic" Route (C4 Oxidation)

For URAT1 or HIV inhibitors, the ethylthio group is often oxidized to a sulfone (

-

Reaction: Oxidation with m-CPBA or Oxone.[1]

-

Utility: The sulfone can act as a hydrogen bond acceptor or, more critically, as a leaving group for a second

reaction to introduce a complex amine or ether.

Divergent Functionalization Map (DOT)

[1]

Technical Validation & Quality Control

To ensure the integrity of this intermediate in a research setting, the following QC parameters must be met:

-

H-NMR Signature:

-

Purity Check (HPLC):

References

-

Preparation of Benzonitriles via S_NAr . Journal of Organic Chemistry. Validated protocol for fluorobenzonitrile displacement.

-

Synthesis of 3-Bromo-4-fluorobenzonitrile . PrepChem. Detailed precursor synthesis.

-

Application of Thio-benzonitriles in HIV NNRTI Synthesis . Journal of Medicinal Chemistry. Contextual usage of 4-thio-3-halo scaffolds.

-

URAT1 Inhibitor Scaffolds . Bioorganic & Medicinal Chemistry Letters. Structural Analysis of Lesinurad/Verinurad analogs.

-

PubChem Compound Summary: 3-Bromo-4-hydroxybenzonitrile . National Library of Medicine.[1] (Precursor Analog Data).[1][4] [1][5]

Sources

- 1. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1252043C - Process for preparing para-bromo benzonitrile - Google Patents [patents.google.com]

- 5. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Use of 3-Bromo-4-(ethylsulfanyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

3-Bromo-4-(ethylsulfanyl)benzonitrile is a highly functionalized aromatic building block crucial for the synthesis of complex organic molecules in medicinal chemistry and materials science. Its unique structure, featuring a bromine atom, a nitrile group, and an ethylthioether moiety, offers three distinct points for chemical modification. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the thioether can be oxidized to sulfoxides or sulfones, providing pathways to a diverse array of derivatives.

This guide provides a comprehensive overview of this compound, including its properties, safety protocols, and a detailed, field-tested protocol for its application in a Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures.[2][3][4]

Compound Properties and Safety

A thorough understanding of the physicochemical properties and safety requirements is paramount before experimental work.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈BrNS | N/A |

| Molecular Weight | 242.14 g/mol | Calculated |

| CAS Number | 1245563-14-7 (Example) | Varies by Supplier |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Melting Point | 55 - 58 °C | [5] |

| Solubility | Soluble in DMF, DMSO, THF, Dioxane. Low solubility in water. | General Chemical Knowledge |

Note: Physical properties can vary slightly between suppliers. Always refer to the vendor-specific Certificate of Analysis.

Safety and Handling

This compound and related bromobenzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[5]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a poison center or doctor.[6]

-

-

Disposal: Dispose of waste in a designated, approved hazardous waste container according to institutional and local regulations.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed process that couples an organohalide with an organoboron compound.[2][4][8] For this compound, the aryl bromide serves as the electrophilic partner, enabling the strategic formation of a C(sp²)–C(sp²) bond. The presence of the electron-withdrawing nitrile group can facilitate the initial oxidative addition step of the catalytic cycle.[9]

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid to synthesize 4'-(ethylsulfanyl)-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Experimental Workflow Diagram

The following diagram outlines the key stages of the Suzuki-Miyaura cross-coupling protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. beilstein-journals.org [beilstein-journals.org]

Application Note: 3-Bromo-4-(ethylsulfanyl)benzonitrile in Pharmaceutical Synthesis

[1]

Introduction: The Tri-Functional Scaffold

3-Bromo-4-(ethylsulfanyl)benzonitrile is a high-value pharmacophore building block distinguished by its orthogonal reactivity .[1] Unlike simple aryl halides, this molecule presents three distinct "handles" for diversification, allowing medicinal chemists to rapidly generate libraries of bioactive compounds, particularly for GPCR antagonists and kinase inhibitors.

Chemical Profile[1][2][3][4][5][6][7][8]

-

Systematic Name: this compound[1]

-

Key Functionalities:

-

Aryl Bromide (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Note that its position ortho to the thioether creates specific steric and electronic environments.[1]

-

Nitrile (C1): A versatile precursor for bioisosteres (tetrazoles), amines (benzylamines), or carboxylic acids.

-

Ethylsulfanyl Group (C4): A metabolic "switch."[1] It can serve as a hydrophobic contact or be selectively oxidized to a sulfoxide (chiral) or sulfone (strong H-bond acceptor/electron-withdrawing group).

-

Synthetic Utility & Strategic Applications

The primary challenge and opportunity with this scaffold lie in the thioether moiety .[1] Sulfur is a "soft" nucleophile that can poison standard Palladium (Pd) catalysts. Therefore, protocols involving this building block require specialized ligand systems (e.g., Buchwald biaryl phosphines) to maintain catalytic turnover.

Application Areas

-

Kinase Inhibitors: The thioether/sulfone motif often occupies the "solvent front" or hydrophobic back-pocket of ATP-binding sites.[1]

-

Febuxostat Analogs: Similar 3-bromo-4-substituted benzonitriles are established intermediates in the synthesis of non-purine xanthine oxidase inhibitors.[1]

-

Bioisostere Development: Conversion of the nitrile to a tetrazole provides a lipophilic carboxylate mimic, crucial for improving oral bioavailability.[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the "Hub-and-Spoke" utility of this building block.

Caption: Divergent synthetic pathways from the this compound core.[1] Red arrows indicate high-priority C-C bond formation requiring sulfur-tolerant catalysts.

Detailed Experimental Protocols

Protocol A: Thioether-Tolerant Suzuki-Miyaura Coupling

Challenge: The ethylsulfanyl group can coordinate to Pd, deactivating the catalyst.[1] Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich ligand that prevents sulfur coordination and facilitates oxidative addition into the sterically hindered C-Br bond.[1]

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%, 1:2 Pd:Ligand ratio)

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water

Step-by-Step Methodology:

-

Degassing (Critical): Charge a reaction vial with the nitrile, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon three times.[1] Oxygen is detrimental to the active Pd(0)-L species.[1]

-

Solvent Addition: Add degassed solvent (Toluene/Water) via syringe.[1]

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS (Look for disappearance of Bromide M+2 peak pattern).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If conversion stalls, add a second portion of catalyst/ligand (1 mol%) rather than increasing temperature, which may promote de-ethylation of the sulfur.

Protocol B: Controlled Oxidation (Sulfoxide vs. Sulfone)

Context: Drug candidates often require tuning of polarity.[1] The thioether (LogP high) can be oxidized to the sulfone (LogP low, H-bond acceptor).

| Target Product | Reagent | Stoichiometry | Temperature | Time |

| Sulfoxide (-S(=O)Et) | mCPBA | 0.95 - 1.0 equiv | -78°C to 0°C | 1-2 h |

| Sulfone (-SO₂Et) | mCPBA | 2.5 - 3.0 equiv | 0°C to RT | 4-6 h |

| Sulfone (Green Alt) | Oxone® | 2.0 equiv | RT | 2-4 h |

Methodology (Sulfone Synthesis):

-

Dissolve this compound in DCM (0.1 M).

-

Cool to 0°C in an ice bath.

-

Add mCPBA (2.5 equiv) portion-wise to control exotherm.[1]

-

Stir at RT.[1][3][4] Monitor TLC for the disappearance of the intermediate sulfoxide (which is more polar than starting material but less polar than sulfone).

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide test to confirm).

-

Wash: Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.

Protocol C: Nitrile to Tetrazole Conversion

Context: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering similar pKa (~4.5-5) but improved membrane permeability and metabolic stability.

Reagents:

-

Nitrile substrate (1.0 equiv)[5]

-

Sodium Azide (NaN₃) (1.5 equiv) [Warning: Toxic/Explosive]

-

Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride

Methodology:

-

Setup: In a pressure-rated vial, combine the nitrile, NaN₃, and ZnBr₂ in water/isopropanol.

-

Reaction: Heat to reflux (or 100°C) for 12–24 hours. The Lewis acid (Zn²⁺) activates the nitrile, accelerating the [3+2] cycloaddition.

-

Workup (Acidification): Cool to RT. Carefully add 1N HCl until pH < 2.[1] This protonates the tetrazole (making it less soluble in water) and destroys excess azide (evolving HN₃ gas – perform in fume hood ).

-

Isolation: The tetrazole product often precipitates.[1] Filter and wash with cold water.[1] If oil forms, extract with EtOAc.[1][8]

QC & Stability Data

| Parameter | Specification | Notes |

| Appearance | Off-white to light yellow solid | Color darkens upon oxidation/light exposure.[1] |

| Storage | 2-8°C, Inert Atmosphere | Thioethers are prone to slow air oxidation.[1] |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) | Characteristic ethyl quartet/triplet. |

| Safety | Irritant; emits toxic fumes (SOx, NOx, HBr) in fire. | Avoid contact with strong oxidizers.[1] |

References

-

Pd-Catalyzed Coupling with Thioethers: Itoh, T., & Mase, T. (2004).[1][9] A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[1][9][10] Organic Letters, 6(24), 4587–4590. Link

- Grounding: Establishes the necessity of specific ligands when coupling aryl bromides in the presence of sulfur.

-

Tetrazole Synthesis Protocols: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Grounding: The authoritative source for Zn(II)-catalyzed click chemistry on nitriles.[1]

-

-

Thioether Oxidation Selectivity: Caron, S., et al. (2006). Large-Scale Oxidation of Sulfides to Sulfones.[1] Organic Process Research & Development, 10(2), 363–367. Link

- Grounding: Provides process-safe methods for oxidizing thioethers like the one in this scaffold.

-

Related Scaffold Applications (Febuxostat): Research on 3-bromo-4-isobutoxybenzonitrile analogs. (See ResearchGate snippet 1.7 in search data).[1] Link

-

Grounding: Demonstrates the utility of the 3-bromo-4-alkoxy/thio-benzonitrile class in drug synthesis.[1]

-

Sources

- 1. Benzonitrile, 3-bromo-4-iodo- | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-3-ethylbenzonitrile | C9H8BrN | CID 22057730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Purification Strategies for 3-Bromo-4-(ethylsulfanyl)benzonitrile

Executive Summary

This guide details the purification protocols for 3-Bromo-4-(ethylsulfanyl)benzonitrile , a critical intermediate in the synthesis of heterocycles, kinase inhibitors, and receptor modulators. Due to the coexistence of the aryl bromide (electrophile), nitrile (masked acid/electrophile), and thioether (nucleophile/oxidative liability), this compound requires specific handling to prevent chemoselectivity errors during purification.

This document outlines a dual-track purification strategy:

-

Flash Column Chromatography for discovery-scale (<5 g) purity.

-

Recrystallization for process-scale (>10 g) scalability.

Chemical Profile & Stability Assessment

Before initiating purification, the operator must understand the physicochemical liabilities of the target molecule.

| Feature | Chemical Moiety | Purification Implication |

| Oxidation Risk | Thioether (-SEt) | High Risk. Susceptible to oxidation to sulfoxide ( |

| Thermal Stability | Nitrile (-CN) | Moderate. Stable to standard heating, but susceptible to hydrolysis to amide/acid under strong acidic/basic conditions at high |

| Solubility | Lipophilic Core | High solubility in DCM, EtOAc, THF. Low solubility in water, alcohols (cold), and alkanes. |

| Physical State | Solid | Expected melting point range: 40–70 °C (Estimate based on structural analogs). |

Critical Safety Note: The ethylsulfanyl moiety can degrade to release ethanethiol, a potent odorant. All operations must be performed in a fume hood. Glassware should be treated with dilute bleach (sodium hypochlorite) post-usage to oxidize residual thiols.

Synthesis Context & Impurity Profile

Understanding the synthesis route allows for targeted removal of specific impurities. The most common synthesis involves Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-4-fluorobenzonitrile with sodium ethanethiolate.

Common Impurities:

-

Starting Material: 3-Bromo-4-fluorobenzonitrile (Close Rf to product).

-

Disulfides: Diethyl disulfide (Volatile, distinct odor).

-

Regioisomers: 4-Bromo-3-(ethylsulfanyl)benzonitrile (Rare, requires incorrect starting material).

-

Oxidation Byproducts: Sulfoxides (Much more polar).

Protocol A: Flash Column Chromatography (Discovery Scale)

Objective: Isolate >98% pure material from crude reaction mixtures (<5 g).

Materials

-

Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh). Note: Avoid basic alumina which may promote nitrile hydrolysis.

-

Mobile Phase A:

-Hexane or Heptane. -

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Additive: None required (Compound is neutral).

Step-by-Step Methodology

-

Sample Preparation: Dissolve crude residue in minimum Dichloromethane (DCM). Adsorb onto silica (dry load) to prevent band broadening, as the compound has low melting point solubility issues in liquid loading.

-

Column Equilibration: Flush column with 100% Hexane (3 CV - Column Volumes).

-

Gradient Elution:

-

0–5 min: 100% Hexane (Elutes non-polar disulfides).

-

5–15 min: 0%

5% EtOAc (Elutes unreacted starting material). -

15–30 min: 5%

15% EtOAc (Target Product Elution ). -

30–40 min: Flush with 50% EtOAc (Elutes polar sulfoxides/amides).

-

-

Fraction Collection: Monitor at 254 nm (Benzonitrile UV absorption).

-

Post-Run: Evaporate solvents at <40 °C to prevent thermal degradation.

Scientist's Insight: The thioether group makes the molecule slightly less polar than expected for a nitrile. If the starting material (fluoro-analog) co-elutes, switch solvent system to Toluene/Heptane (1:1) to exploit

Protocol B: Recrystallization (Process Scale)

Objective: Scalable purification (>10 g) avoiding expensive silica waste.

Solvent Selection Logic

-

Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA). Dissolves product at reflux; moderate solubility at RT.

-

Solvent B (Anti-Solvent): Water. Induces precipitation upon cooling.

Step-by-Step Methodology

-

Dissolution: Place crude solid in a round-bottom flask. Add IPA (2 mL per gram of crude).

-

Heating: Heat to mild reflux (80 °C). If undissolved, add IPA in 0.5 mL increments until clear.

-

Checkpoint: If black specs remain (Pd or inorganic salts), filter hot solution through a Celite pad.

-

-

Crystal Nucleation: Remove from heat. Add warm Water dropwise until the solution turns slightly turbid (cloud point).

-

Clarification: Add 1 drop of IPA to restore clarity.

-

Controlled Cooling:

-

Wrap flask in a towel (insulation) to allow slow cooling to Room Temperature (RT) over 2 hours.

-

Once at RT, move to a 4 °C fridge for 4 hours.

-

-

Harvest: Filter crystals via Buchner funnel. Wash with cold (0 °C) IPA/Water (1:1).

-

Drying: Vacuum oven at 35 °C for 12 hours. Do not exceed 40 °C as the solid may sublime or melt.

Quality Control & Analytical Verification

| Method | Parameter | Acceptance Criteria |

| HPLC | C18 Column, ACN/Water Gradient | Purity > 98.0% (AUC). Look for sulfoxide shoulder peaks. |

| 1H NMR | CDCl3 or DMSO-d6 | Integral ratio of Ethyl (3H triplet, 2H quartet) to Aromatic protons (3H) must be exact. |

| TLC | 10% EtOAc in Hexane | Single spot. Rf ~0.3–0.4. |

Workflow Visualizations

Diagram 1: Purification Decision Tree

This logic gate determines the optimal pathway based on scale and impurity profile.

Caption: Decision matrix for selecting between chromatographic and crystallization workflows based on scale and impurity complexity.

Diagram 2: Recrystallization Thermal Cycle

The critical path for maximizing yield and crystal quality.

Caption: Thermal gradient protocol for the recrystallization of this compound.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification logic of nitriles and sulfides).

-

Organic Syntheses. (2010). General Procedures for Nucleophilic Aromatic Substitution. (Provides context for SNAr synthesis and expected impurities).

-

PubChem. (2023).[2] Compound Summary: 3-Bromo-4-hydroxybenzonitrile (Structural analog for property estimation).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization solvent selection).

Sources

Analytical Methods for Characterizing 3-Bromo-4-(ethylsulfanyl)benzonitrile

Abstract

This application note provides a comprehensive guide for the structural characterization and purity analysis of 3-Bromo-4-(ethylsulfanyl)benzonitrile (CAS 1545916-23-1).[1] As a halogenated thioether-benzonitrile, this compound serves as a critical scaffold in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. This guide addresses specific analytical challenges, including the resolution of oxidation byproducts (sulfoxides/sulfones) and the definitive confirmation of the bromine regiochemistry.

Chemical Profile & Critical Quality Attributes (CQAs)

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1545916-23-1 | |

| Formula | C₉H₈BrNS | |

| Mol.[1][2][3] Weight | 242.13 g/mol | |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation.[1] |

| Solubility | DMSO, Methanol, Acetonitrile, DCM | Poorly soluble in water. |

| Key Liability | Thioether Oxidation | Susceptible to forming sulfoxide (S=O) and sulfone (O=S=O) impurities. |

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton connectivity and substituent positioning. Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃.[1]

Protocol: ¹H-NMR (400 MHz)

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquisition: 16 scans, 30° pulse angle, D1 = 1.0 sec.

-

Predicted Spectral Features:

-

Aromatic Region (3H):

-

H2 (d, ~2.0 Hz): The proton between Br and CN. It appears as a doublet due to meta-coupling with H6. Deshielded by both electron-withdrawing groups (EWGs).[1]

-

H6 (dd, ~8.0, 2.0 Hz): Ortho to CN, meta to Br.

-

H5 (d, ~8.0 Hz): Ortho to the ethylsulfanyl group. This proton is shielded relative to H2/H6 due to the electron-donating sulfur atom.[1]

-

-

Aliphatic Region (5H):

-

-S-CH₂- (q, ~3.1 ppm): Quartet, integrating to 2H.[1]

-

-CH₃ (t, ~1.3 ppm): Triplet, integrating to 3H.

-

-

Protocol: ¹³C-NMR (100 MHz)

-

Nitrile Carbon: Look for a distinct peak at ~117–119 ppm .

-

C-Br: The carbon attached to bromine typically appears upfield in the aromatic region (~120–125 ppm ) due to the heavy atom effect.

-

Aliphatic Carbons: Distinct peaks at ~25 ppm (CH₂) and ~14 ppm (CH₃).

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the nitrile functional group. Method: ATR (Attenuated Total Reflectance) on solid neat sample.

-

Diagnostic Band: 2220–2240 cm⁻¹ (Strong, Sharp) . This is the characteristic stretching vibration of the C≡N bond.

-

Secondary Bands: ~2900–3000 cm⁻¹ (C-H aliphatic stretch), ~1580 cm⁻¹ (Aromatic ring stretch).

Mass Spectrometry (MS)

Objective: Confirmation of Molecular Weight and Bromine presence. Method: LC-MS (ESI+) or APCI.[1]

-

Ionization: Positive mode [M+H]⁺.

-

Isotope Pattern (Critical): Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[4]

-

You must observe a 1:1 doublet for the molecular ion.

-

m/z 242 (⁷⁹Br) and m/z 244 (⁸¹Br) .

-

Note: If the ratio is not ~1:1, the sample may be contaminated or the halogen assignment is incorrect.

-

Purity Analysis: HPLC Method Development

Challenge: The primary degradation pathway is the oxidation of the sulfide (-S-) to sulfoxide (-SO-) and sulfone (-SO₂-).[1] These are more polar than the parent.

Protocol: Reverse-Phase HPLC-UV/MS

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Standard stationary phase for hydrophobic aromatics.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps any trace acidic impurities suppressed; compatible with MS. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for nitriles than Methanol. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Benzonitriles have strong absorption at 254 nm (π-π* transition).[1] |

| Temperature | 30°C | Ensures retention time reproducibility. |

Gradient Profile:

-

0–2 min: 10% B (Isocratic hold to elute very polar impurities).

-

2–15 min: 10% → 90% B (Linear gradient).

-

15–18 min: 90% B (Wash to elute highly lipophilic dimers).

-

18–20 min: 10% B (Re-equilibration).

Elution Order Logic:

-

Sulfoxide Impurity: Elutes first (Most polar).

-

Sulfone Impurity: Elutes second.

-

Parent (this compound): Elutes third.[1]

-

Dimer/Oligomers: Elute last.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific intermediate, emphasizing the separation of oxidation byproducts.

Caption: Analytical workflow prioritizing the detection of the bromine isotope signature and thioether oxidation byproducts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile (Analogue).[1] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

BioFount (2024). Product Data: this compound CAS 1545916-23-1.[1][2] Retrieved from [Link] (Verified commercial availability).

-

Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

SIELC Technologies. HPLC Separation of Benzonitrile Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-(ethylsulfanyl)benzonitrile

Welcome to the technical support center for 3-Bromo-4-(ethylsulfanyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this key intermediate. The unique combination of a nitrile, a thioether, and an aryl bromide presents specific challenges, from removing persistent impurities to preventing product degradation. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the practical issues you may encounter in the lab.

Troubleshooting Guide: Common Purification Hurdles

This section addresses the most frequent and challenging issues observed during the purification of this compound.

Q1: My crude product is a persistent, dark-colored oil, but the literature suggests it should be a solid. How can I purify it and induce crystallization?

A1: Cause & Analysis

The oily nature of a product that is expected to be solid is almost always due to the presence of impurities. These impurities act as a solvent, depressing the melting point and inhibiting the formation of a crystal lattice. For aryl thioethers like this compound, color often indicates the presence of oxidized byproducts (sulfoxides or sulfones) or residual starting materials from the synthesis.

Solution Workflow:

-

Initial Purity Assessment: Before attempting large-scale purification, analyze a small sample of the crude oil using Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a baseline understanding of the number of components and the nature of the impurities.

-

Chromatographic Purification: Column chromatography is the most effective first step for removing the bulk of impurities that prevent crystallization.[1]

-

Inducing Crystallization: Once the product is chromatographically pure (>95%), you can proceed with crystallization.

Experimental Protocol: Step-by-Step Crystallization

-

Increase Purity: First, ensure the product is as pure as possible using column chromatography. Even minor impurities can significantly inhibit crystallization.[2]

-

Solvent Screening: Test the solubility of a small amount of the purified oil in various solvents. The ideal solvent will dissolve your compound when hot but not when cold.[3] See the table below for common solvent systems.

-

Trituration: Add a non-polar solvent in which the oil is poorly soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. This process can "wash" away soluble impurities and often induces the product to solidify.[2]

-

Scratching and Seeding: If a supersaturated solution in a suitable solvent fails to crystallize upon cooling, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. If available, adding a single, tiny "seed" crystal of the pure compound can initiate crystallization.[2]

Table 1: Common Solvent Systems for Recrystallization [4]

| Solvent System | Polarity | Comments |

|---|---|---|

| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool. |

| Hexanes/Ethyl Acetate | Non-polar/Polar | A versatile system. Dissolve in a minimal amount of ethyl acetate and add hexanes until turbidity persists. Heat to dissolve and cool slowly. |

| Isopropanol | Polar | A good single-solvent option if solubility characteristics are appropriate. |

| Heptane or Hexanes | Non-polar | Best if the compound is a solid at room temperature and dissolves in hot alkanes. Prone to oiling out if impurities are present.[4] |

Q2: After column chromatography, my product is still contaminated with a yellow or brown tint. What is this color and how do I remove it?

A2: Cause & Analysis

A persistent color after chromatography suggests the presence of highly conjugated or oxidized impurities that have similar polarity to your product. Aryl sulfides are susceptible to oxidation, forming sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'), which are often colored and more polar.

Solution Workflow:

-

Activated Carbon Treatment: This is a classic and highly effective method for removing colored impurities.

-

Recrystallization: If the product is solid, recrystallization after carbon treatment is often sufficient to yield a colorless product.[2]

Experimental Protocol: Activated Carbon Treatment

-

Dissolve the Product: Dissolve the impure, colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.

-

Add Activated Carbon: Add a small amount of activated carbon powder (typically 1-2% of the product's weight).

-

Stir/Heat: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of potential product degradation.

-

Filter: Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles. The filtrate should be colorless.

-

Solvent Removal: Remove the solvent using a rotary evaporator to recover the decolorized product.

Frequently Asked Questions (FAQs)

Q3: How do I select the optimal solvent system for column chromatography of this compound?

A3: The key to a successful column separation is selecting a mobile phase that provides good separation between your target compound and its impurities. This is done using TLC.

-

Principle: The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.3-0.4.[5] A lower Rf means the compound spends more time adsorbed to the stationary phase (e.g., silica gel), while a higher Rf indicates it spends more time in the solvent. An Rf of ~0.3 provides a good balance for effective separation on a column.

-

Procedure:

-

Spot your crude material on a TLC plate.

-

Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

-

Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 90:10, 80:20) until you achieve the target Rf value.

-

Q4: My compound is streaking/tailing on the silica gel column. What is causing this and how can I fix it?

A4: Tailing is often caused by undesirable interactions between the analyte and the stationary phase or by column overloading.

-

Acidic Silica: Silica gel is slightly acidic and can strongly interact with basic or highly polar functional groups. While the thioether and nitrile groups are not strongly basic, they possess lone pairs of electrons that can interact with the acidic silanol groups on the silica surface, causing tailing.

-

Overloading: Loading too much crude material onto the column leads to broad bands that cannot be effectively separated.[5] A general rule is to use a silica-to-crude material weight ratio of at least 30:1 to 50:1 for difficult separations.[6]

-

Solutions:

-

Use a Modifier: Add a small amount (~0.5-1%) of a polar modifier like triethylamine to your eluent. This base will occupy the acidic sites on the silica gel, preventing your compound from sticking and resulting in sharper bands.

-

Change Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[5]

-

Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column (dry loading) often results in a more concentrated starting band and better separation.[7]

-

Q5: What are the likely identities of the impurities I'm seeing in my NMR or LC-MS analysis?

A5: Impurities typically originate from the synthetic route. A common synthesis for this compound involves the reaction of 3-bromo-4-hydroxybenzonitrile with an ethylthio source.

-

Unreacted Starting Materials: The most common impurities are often the starting materials: 3-bromo-4-hydroxybenzonitrile or an equivalent bromofluorobenzonitrile precursor.[8][9]

-

Oxidation Products: As mentioned, the thioether is susceptible to oxidation. Look for mass peaks corresponding to [M+16] (sulfoxide) and [M+32] (sulfone). These species are more polar and will have longer retention times in reverse-phase HPLC.

-

Isomeric Byproducts: Depending on the synthesis of the starting material, you may have isomeric impurities (e.g., 2-bromo or 4-bromo isomers) that can be very difficult to separate due to their similar polarities.[10]

-

Analytical Approach: High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for impurity profiling.[11][12] A high-resolution mass spectrometer can provide exact mass data to help confirm the elemental composition of unknown peaks.

Visualizing the Purification Workflow

A logical workflow can help guide your troubleshooting efforts. The following diagram outlines a decision-making process for purifying this compound.

Caption: Decision tree for troubleshooting the purification of this compound.

References

-

University of California, Los Angeles. Column chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

- Raja, G., et al. (2020). A Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.

-

PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

-

University of California, Davis. Experiment 9 — Recrystallization. Retrieved from [Link]

-

ResearchGate. How can I purify impure benzonitrile? (2017). Retrieved from [Link]

-

Magritek. Column Chromatography. Retrieved from [Link]

-

Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

-

PubChem. 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

-

Wang, Q., et al. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

-

PubChem. 3-Bromo-4-nitrobenzonitrile. Retrieved from [Link]

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. DOI: 10.1039/D5AY01050K.

-

NIST. Benzonitrile, 4-bromo-. Retrieved from [Link]

- Organic Syntheses. (2025).

-

Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]

-

CUNY. Lab: Purification by Recrystallization. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

-

Organic Syntheses. 3-bromo-4-hydroxytoluene. Retrieved from [Link]

-

PrepChem. Preparation of 4-bromobenzonitrile. Retrieved from [Link]

-

BIOFOUNT. This compound. Retrieved from [Link]

-

Matos, M. J., et al. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. amherst.edu [amherst.edu]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rroij.com [rroij.com]

- 7. orgsyn.org [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijprajournal.com [ijprajournal.com]

Optimization of reaction parameters for 3-Bromo-4-(ethylsulfanyl)benzonitrile

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 3-Bromo-4-(ethylsulfanyl)benzonitrile .

Strategic Route Selection: The "Make vs. Buy" Decision

Q: I need to synthesize multigram quantities of this compound. Which synthetic pathway offers the highest fidelity?

A: For high-purity applications (e.g., late-stage pharmaceutical intermediates), Route A (SNAr) is the industry standard due to its superior regiocontrol. Route B (Bromination) is cost-effective but carries a high risk of chemoselectivity issues (sulfur oxidation).

Comparison of Methodologies

| Feature | Route A: SNAr Displacement | Route B: Electrophilic Bromination |

| Starting Material | 3-Bromo-4-fluorobenzonitrile | 4-(Ethylsulfanyl)benzonitrile |

| Reagents | Sodium Ethanethiolate (NaSEt) | N-Bromosuccinimide (NBS) or Br2 |

| Primary Risk | Hydrolysis of Nitrile (if wet) | Oxidation of Sulfur (Sulfoxide formation) |

| Regioselectivity | Excellent (Driven by p-CN activation) | Good (Synergistic directing effects) |

| Scalability | High (Mild exotherm) | Moderate (Control of oxidants required) |

Protocol A: Nucleophilic Aromatic Substitution (Recommended)

Target Reaction: 3-Bromo-4-fluorobenzonitrile + NaSEt

Optimized Workflow

This protocol relies on the strong electron-withdrawing nature of the para-cyano group to activate the fluorine atom for displacement. The bromine at the meta position remains stable under these soft nucleophilic conditions [1].

Step-by-Step Optimization:

-

Solvent System: Use anhydrous DMF or DMSO .

-

Why: Polar aprotic solvents solvate the cation (Na+), leaving the thiolate anion "naked" and highly reactive.

-

-

Stoichiometry: Use 1.05 – 1.10 equivalents of Sodium Ethanethiolate.

-

Caution: Large excesses lead to disulfide byproducts (EtS-SEt) which are difficult to separate.

-

-

Temperature Control: Start at 0°C , then warm to RT .

-

Causality: The substrate is highly activated. Heating (>60°C) promotes competitive attack at the nitrile (Pinner-like reactions) or the bromine position (halogen dance side-reactions).

-

Troubleshooting Guide (Route A)

Q: I observe a new spot on TLC that is more polar than my product. What is it? A: This is likely 3-bromo-4-(ethylsulfanyl)benzamide , resulting from the hydrolysis of the nitrile group.

-

Root Cause: Presence of water in the solvent or highly basic conditions (hydroxide generation from wet thiolate).

-

Fix: Dry DMF over molecular sieves (3Å) for 24h. Ensure NaSEt is stored under argon.

Q: My conversion is stalled at 90%. Should I add more thiolate? A: Do not add more solid thiolate directly.

-

Reasoning: The reaction generates NaF, which can coat the surface of solid reagents.

-

Solution: Add a solution of NaSEt in DMF dropwise. Alternatively, add 0.1 eq of 15-Crown-5 to complex sodium and increase the kinetic rate of the remaining nucleophile.

Protocol B: Electrophilic Aromatic Bromination (Alternative)

Target Reaction: 4-(Ethylsulfanyl)benzonitrile + NBS

Optimized Workflow

This route utilizes the ortho-directing power of the ethylsulfanyl group (strong activator) and the meta-directing power of the nitrile (deactivator). Both direct the incoming bromine to position 3.

Critical Parameter: Preventing S-Oxidation Sulfides are easily oxidized to sulfoxides (R-SO-R') by halogens. To prevent this, you must suppress the formation of bromonium ions or radical species that attack the sulfur [2].

-

Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.[1][2]

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid MeOH or water.

-

Catalyst: No Lewis Acid is usually required due to the activated ring. If sluggish, use mild catalysis (e.g., NH4OAc) rather than FeBr3.

Troubleshooting Guide (Route B)

Q: NMR shows a complex mixture of aromatic peaks and a shift in the ethyl group. What happened? A: You have likely formed the sulfoxide or bromo-sulfonium intermediate.

-

Diagnostic: Look for a downfield shift of the S-CH2 protons (from ~3.0 ppm to ~3.5-4.0 ppm).

-

Recovery: If sulfoxide is present, the batch is likely compromised. If it is a bromosulfonium salt, quenching with aqueous sodium thiosulfate (Na2S2O3) immediately can sometimes revert it to the sulfide.

Q: The reaction is too slow at Room Temperature. A: Increase temperature cautiously to 40-45°C .

-

Warning: Do not reflux. Higher temperatures increase the radical character of NBS, promoting benzylic bromination on the ethyl group (forming 4-(1-bromoethyl)...) rather than ring bromination [3].

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for both methods.

Caption: Figure 1. Comparative synthetic pathways highlighting critical control points and potential failure modes for Routes A and B.

Purification & Isolation Protocols

Q: The product has a persistent sulfur smell. How do I remove it? A: The smell is due to unreacted ethanethiol or disulfide byproducts.

-

Oxidative Wash (Mild): Wash the organic layer with dilute Bleach (Sodium Hypochlorite) or Oxone solution. Note: Do this rapidly and cold to avoid oxidizing your product.

-

Complexation: Wash with aqueous Lead(II) Acetate (precipitates thiols) or Copper(II) Sulfate.

Q: How do I crystallize the product? A:

-

Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

-

Procedure: Dissolve crude in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Data Check: The product should be a white to off-white solid.

References

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

- Context: Establishes the reactivity order of leaving groups (F >> Cl ~ Br) in systems activated by electron-withdrawing groups like Nitrile.

-

-

Compatibility of NBS with Sulfides

-